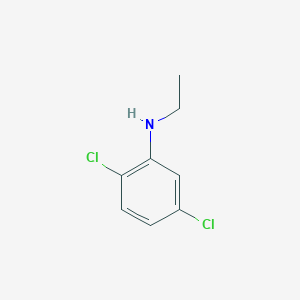

2,5-dichloro-N-ethylaniline

Description

Significance and Context within the Aniline (B41778) Family and Halogenated Amines

2,5-Dichloro-N-ethylaniline is an organic compound belonging to the larger family of anilines, which are aromatic amines critical to many industrial sectors. researchgate.net Aniline (C₆H₅NH₂) itself, a foundational aromatic amine, consists of a phenyl ring attached to an amino group. researchgate.net The derivatives of aniline are integral in the production of dyes, pharmaceuticals, and polymers. researchgate.netcymitquimica.com The specific properties and applications of an aniline derivative are dictated by the nature and position of the functional groups substituted onto the benzene (B151609) ring. lkouniv.ac.in

The subject compound, this compound, is distinguished by three key structural features: the aniline core, two chlorine atoms, and an ethyl group on the nitrogen atom. cymitquimica.com The presence of chlorine atoms places it within the category of halogenated amines. Halogenation significantly influences the electronic properties of the aniline ring. Chlorine atoms are electron-withdrawing, which can decrease the basicity of the amine compared to unsubstituted aniline. lkouniv.ac.in This modification of electron density also alters the reactivity of the aromatic ring, often enhancing its electrophilic properties. cymitquimica.com

Furthermore, the N-ethyl group classifies the compound as a secondary aromatic amine. sigmaaldrich.com This N-alkylation differentiates it from primary anilines like its parent compound, 2,5-dichloroaniline (B50420). wikipedia.org The combination of these features—a dichlorinated ring and an N-ethyl group—creates a unique chemical entity with specific reactivity, making it a valuable intermediate in targeted organic synthesis. cymitquimica.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 42265-81-6 | C₈H₉Cl₂N | 190.07 |

| Aniline | 62-53-3 | C₆H₇N | 93.13 |

| N-Ethylaniline | 103-69-5 | C₈H₁₁N | 121.18 |

Overview of Research Trajectories for Aromatic Amines and Chlorinated Derivatives

Research involving aromatic amines and their chlorinated derivatives is a dynamic field in organic chemistry, largely driven by their utility as versatile building blocks. cymitquimica.com Historically, halogenated aromatic amines have been crucial in the synthesis of dyes and agrochemicals. smolecule.com The introduction of chlorine atoms into the aromatic ring can impart specific biological activities or serve as a handle for further chemical transformations.

Contemporary research continues to explore these compounds as key intermediates. A significant trajectory involves their use in the synthesis of pharmaceuticals and fine chemicals. smolecule.com The amine group in these molecules is a common motif in biologically active compounds and pharmaceuticals. nih.gov Consequently, developing efficient methods to incorporate and modify substituted anilines is a major focus. This includes the development of advanced catalytic systems, such as copper-catalyzed cross-coupling reactions, to form carbon-nitrogen bonds with aryl halides. encyclopedia.pub

Another area of active research is the exploration of the unique reactivity conferred by the halogen substituents. Halogen atoms can participate in various coupling reactions and can also form halogen bonds, a type of non-covalent interaction that can be used to direct the assembly of molecules in crystal engineering. researchgate.netmdpi.com The study of how different substitution patterns on the aniline ring affect reactivity and interaction potential is ongoing, aiming to design molecules with tailored properties for applications in materials science and medicinal chemistry. nih.govmdpi.com

Scope and Objectives of Current Academic Inquiry into this compound

The current academic inquiry into this compound focuses primarily on its application as a specialized chemical intermediate in organic synthesis. cymitquimica.com Its distinct structure, featuring chlorine atoms at the 2 and 5 positions and an ethyl group on the nitrogen, makes it a targeted precursor for the synthesis of more complex organic molecules. cymitquimica.comchemicalbook.com

The main objective of using this compound in research is to leverage its specific reactivity. The electron-withdrawing nature of the two chlorine atoms influences the nucleophilicity of the amine and the reactivity of the aromatic ring, while the ethyl group provides steric bulk and modifies solubility compared to its primary amine counterpart. cymitquimica.com Researchers utilize this compound as a starting material to build larger molecules that may have potential applications in areas like pharmaceuticals or as functional materials. For example, it serves as a building block for compounds such as 2,5-dichloro-N-[1-(4-propoxyphenyl)ethyl]aniline. chemicalbook.com

While broad research exists on halogenated anilines, the specific academic focus on this compound itself is narrow and centered on its synthetic utility. It is typically supplied by chemical companies for research use, indicating its role as a tool for chemists rather than a subject of fundamental property investigation in its own right. cymitquimica.combldpharm.com The primary goal is to exploit its structure to achieve efficient and regioselective synthesis of target molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENDNMFHRRPMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651292 | |

| Record name | 2,5-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42265-81-6 | |

| Record name | 2,5-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2,5 Dichloro N Ethylaniline

Established Synthetic Routes to 2,5-Dichloro-N-ethylaniline

The traditional synthesis of this compound is not a single reaction but a sequence, beginning with a suitable precursor. The most common pathway involves two key stages: first, the production of 2,5-dichloroaniline (B50420), and second, the N-alkylation of this intermediate to yield the final product.

Nucleophilic Reactions in this compound Synthesis

The introduction of the ethyl group onto the nitrogen atom of 2,5-dichloroaniline is a classic example of a nucleophilic substitution reaction. In this step, the amino group of 2,5-dichloroaniline acts as a nucleophile, attacking an electrophilic ethylating agent.

One established method involves the reaction with trichloroacetimidates. For instance, 1-phenethyl imidate can react with 2,5-dichloroaniline in the presence of a Brønsted acid catalyst like camphorsulfonic acid. core.ac.uk This reaction proceeds efficiently, especially for electron-deficient anilines, via what is believed to be an SN1-type mechanism. core.ac.uk A one-pot procedure, where the trichloroacetimidate (B1259523) is generated in situ before the addition of the aniline (B41778), has also been developed, offering comparable yields to the two-step process. core.ac.uk

Another approach involves direct alkylation with ethyl halides, such as ethyl bromide. researchgate.net This SN2 reaction requires a base, like potassium carbonate, to neutralize the hydrobromic acid formed as a byproduct. researchgate.net Optimization of this method often involves using an excess of the aniline starting material to improve the yield and simplify purification by minimizing bisalkylation. researchgate.net

A third method is the reaction of the parent aniline with an alcohol, which can be facilitated by various catalysts. This is discussed further in the context of alternative pathways.

Reduction Methodologies for Precursors to this compound

The primary precursor for this compound is 2,5-dichloroaniline, which is almost universally produced by the reduction of 2,5-dichloronitrobenzene. wikipedia.org The selective reduction of the nitro group to an amine while preserving the carbon-chlorine bonds is a critical step. Several reduction techniques are employed, ranging from catalytic hydrogenation to electrochemical methods.

Catalytic hydrogenation is the most prevalent industrial method for synthesizing 2,5-dichloroaniline from 2,5-dichloronitrobenzene. smolecule.com This process is typically carried out in a high-pressure reactor under a hydrogen atmosphere using a heterogeneous catalyst. smolecule.com

Commonly used catalysts include palladium or platinum on a carbon support (Pd/C or Pt/C). google.compatsnap.com The reaction is often performed in an alcohol solvent, such as ethanol (B145695) or methanol (B129727), at temperatures between 60°C and 120°C and pressures from 0.5 to 1.2 MPa. smolecule.com One specific lab-scale procedure describes the reduction using hydrazine (B178648) hydrate (B1144303) as the hydrogen source in ethanol at 60°C. chemicalbook.com Another method uses an ammonia (B1221849) borane (B79455) complex with a copper oxide catalyst in methanol at 50°C. chemicalbook.com

A significant challenge in the hydrogenation of halogenated nitroaromatics is preventing hydrodechlorination, where the chlorine atoms are undesirably replaced by hydrogen. google.com This side reaction reduces the yield of the target dichloroaniline. google.com Historically, this has been managed by adding "anti-dechlorinating agents". google.com However, recent process optimization has focused on developing catalysts and conditions that inherently suppress this side reaction.

| Method | Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Reference |

|---|---|---|---|---|---|---|

| Conventional | Pd/C or Pt/C | H₂ Gas | Ethanol/Methanol | 60-120°C | 0.5-3.0 MPa | smolecule.comgoogle.com |

| Optimized Industrial | Pt/Cu on Carbon | H₂ Gas | Solvent-Free | 110-120°C | 1.1-1.2 MPa | google.com |

| Hydrazine Reduction | Not Specified | Hydrazine Hydrate | Ethanol | 60°C | Atmospheric | chemicalbook.com |

| Ammonia Borane Reduction | CuO | NH₃·BH₃ | Methanol | 50°C | Atmospheric | chemicalbook.com |

| Sodium Hydrogen Sulfide | None | NaSH | Water | 80-85°C | Atmospheric | prepchem.com |

Electrochemical synthesis offers an alternative pathway for the reduction of halogenated nitroaromatics, using electrons as the primary reagent and avoiding the need for chemical reducing agents or high-pressure hydrogen gas. google.com Research has demonstrated the feasibility of reducing 2,5-dichloronitrobenzene to 2,5-dichloroaniline in an aqueous-ethanolic solution containing sulfuric acid. researchgate.net

The process involves optimizing several parameters, including the cathode material, solvent composition, acid concentration, and temperature, to maximize the yield and purity of the resulting 2,5-dichloroanilinium sulfate. researchgate.net A key advantage is the potential for high selectivity and reduced environmental impact compared to methods like iron powder reduction, which generates significant waste. google.com

Recent advancements have focused on developing highly efficient electrode materials. For instance, a copper-palladium bimetallic composite deposited on a titanium electrode (Cu-Pd/Ti) has shown high catalytic efficiency for the reduction and dechlorination of 2,5-dichloronitrobenzene. electrochemsci.org At a current density of 2.25 mA/cm², this system achieved a 97.1% removal rate within three hours, ultimately converting the starting material to aniline. electrochemsci.org Similarly, bioelectrochemical systems (BES) have been explored for the transformation of related compounds like 2,4-dichloronitrobenzene, combining biodegradation with electrochemical reduction for detoxification. rsc.org

Alternative Synthetic Pathways for N-Ethylaniline Derivatives

Modern catalytic methods provide alternative, and often more atom-economical, routes to N-alkylanilines. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a prominent example. acs.org This strategy uses an alcohol (like ethanol) as the alkylating agent, where a catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde (acetaldehyde). acs.org The aldehyde then reacts with the aniline to form an imine, which is subsequently reduced by the borrowed hydrogen (returned by the catalyst) to yield the N-ethylated aniline. The only byproduct of this process is water. acs.org

A wide range of transition metal catalysts, including those based on ruthenium, nickel, iron, and manganese, have been developed for this transformation. acs.orgresearchgate.netrsc.org

Ruthenium: Ruthenium complexes have been shown to efficiently catalyze the N-alkylation of various anilines with alcohols. rsc.org

Nickel: Well-defined, bench-stable nickel catalysts coordinated with azo-phenolate ligands can effectively N-alkylate anilines with alcohols. acs.org 3D-printed nickel catalytic static mixers have also demonstrated 100% selectivity for the nitro reduction of 2,5-dichloronitrobenzene without causing dehalogenation, highlighting nickel's potential for selective transformations. rsc.org

Iron: Iron(0) complexes bearing a cyclopentadienone ligand have been used for the N-ethylation of aryl amines with ethanol under mild conditions. researchgate.net

Transition-Metal-Free: Research has even explored transition-metal-free systems, using redox-active organic molecules like phenalenyl-based compounds to mimic the hydrogen storage and transfer capabilities of metals. rsc.org

These methods, while often demonstrated on aniline or other derivatives, represent viable and environmentally benign alternative pathways that could be applied to the synthesis of this compound.

Advanced Synthetic Strategies and Optimization in this compound Production

Optimization of the synthesis of 2,5-dichloroaniline, the key intermediate, has focused on improving efficiency, safety, and environmental impact, particularly in industrial settings. A significant advancement is the development of solvent-free, continuous hydrogenation processes. google.com

One patented method describes a continuous process using a series of reactors where 2,5-dichloronitrobenzene, hydrogen gas, a catalyst, and assistant ammonia water are mixed. google.com This approach eliminates the need for organic solvents, which reduces raw material costs and energy consumption. smolecule.com The hydrogenation liquid from the final reactor undergoes membrane filtration, and the separated catalyst can be recycled directly back to the first reactor without needing regeneration, further enhancing process efficiency. smolecule.comgoogle.com Under optimized conditions of 80–90°C and 0.8 MPa, this continuous process achieves nearly 100% conversion of 2,5-dichloronitrobenzene with a selectivity for 2,5-dichloroaniline greater than 99.8%. google.com

Another key optimization addresses the common side reaction of dechlorination. A patented method utilizes a specific catalyst composed of platinum and copper on a carbon support, which effectively suppresses dechlorination without the need for additional inhibitor agents. google.com This process, conducted at 110-120°C and 1.1-1.2 MPa, yields 2,5-dichloroaniline with a purity of 99.85% and a dechlorination rate of only 0.006%. google.com

Reaction Condition Optimization (Temperature, Pressure, Stoichiometry)

Optimizing reaction conditions such as temperature, pressure, and stoichiometry is crucial for maximizing the yield and selectivity of the synthesis of this compound.

Temperature: The reaction temperature can have a significant impact on reaction rates and, in some cases, on product distribution. For instance, in certain N-alkylation reactions, lower temperatures (e.g., 80°C) may be sufficient for selective product formation, while higher temperatures (e.g., 100-120°C) might be required for other substrates. acs.org In some cases, carrying out a reaction under reflux conditions can lead to substantially lower yields compared to room temperature. researchgate.net

Pressure: While many N-alkylation reactions can be performed at atmospheric pressure, some processes, particularly those involving gaseous reactants like hydrogen, may require elevated pressures. For example, one method for synthesizing N-ethylaniline from aniline and ethanol is conducted under high temperature and pressure. google.com

Stoichiometry: The ratio of reactants can be a critical factor in controlling the outcome of a reaction. For example, in the synthesis of mono- or di-heteroarylated anilines, adjusting the ratio of the aniline to the chloro-heteroaromatic starting material can selectively produce the desired product in excellent yield. acs.org Similarly, the amount of base used can influence the reaction. In some cases, the presence of a base like triethylamine (B128534) is essential for the reaction to proceed efficiently. nih.gov

Interactive Data Table: Optimization of N-Heteroarylation of Aniline

| Entry | Reactant Ratio (1a:2a) | Base | Temperature (°C) | Product(s) | Yield (%) |

| 5 | 1.00:1.25 | None | 120 | 3a | Excellent |

| 6 | 1.00:1.50 | None | 120 | 3a | Excellent |

| 9 | 1.25:0.50 | NaH | 120 | 4a | Maximum |

| 11 | 1.00:1.25 | None | 100 | 3a | Comparable to 120°C |

| 12 | 1.00:1.25 | None | 80 | 3a | 68 |

| 13 | 1.25:0.50 | NaH | 100 | 4a | 78 |

| 14 | 1.25:0.50 | NaH | 80 | 3a and 4a | Mixture |

Derivatization and Further Chemical Transformations Involving this compound

Reactions at the Amine Functionality

The amine group in this compound is a key site for further chemical modifications. One common reaction is further N-alkylation to form tertiary amines. For example, 2,5-dichloro-N-methylaniline hydrochloride has been used as a reagent in the synthesis of N-alkylanilinomethylquinazolinediamines. usbio.net Another important transformation is the formation of amides through reaction with acylating agents like alkyl chloroformates. nist.gov Diazotization is another significant reaction of the primary amine group in the parent compound, 2,5-dichloroaniline, which can be achieved using a diazotizing agent in a mixture of sulfuric acid and an organic acid. google.com The resulting diazonium salt is a versatile intermediate that can be converted to other functional groups, such as a hydroxyl group to form 2,5-dichlorophenol. google.com

Electrophilic Aromatic Substitution Reactions of the Chlorinated Benzene (B151609) Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, although the presence of two deactivating chloro groups and an activating ethylamino group makes the regioselectivity of these reactions complex. The ethylamino group is an ortho-, para-director, while the chloro groups are deactivating but also ortho-, para-directing. mnstate.edulkouniv.ac.in This can lead to a mixture of products. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org For instance, nitration of anilines can introduce a nitro group onto the ring, which can then be reduced to an amino group, providing a route to further functionalization. mnstate.edu The halogenation of anilines is also a well-established reaction, though it can be difficult to control and may lead to multiple substitutions. lkouniv.ac.in

Formation of Charge-Transfer Complexes with Electron Acceptors

Aromatic amines, including derivatives like this compound, can act as electron donors and form charge-transfer (CT) complexes with various electron acceptors. acs.org These complexes are characterized by the appearance of a new absorption band in the visible region of the electronic spectrum. unishivaji.ac.in Common electron acceptors used in these studies include tetracyanoethylene (B109619) (TCNE) and chloranil (B122849) (2,3,5,6-tetrachloro-1,4-benzoquinone). acs.orgrsc.org The formation of these complexes is influenced by the electron-donating ability of the aniline derivative and the electron-accepting strength of the acceptor molecule. rsc.org

The stability and spectral properties of these CT complexes are also affected by the solvent polarity. rsc.org In some cases, the initial formation of a charge-transfer complex can be a prelude to a subsequent chemical reaction. For example, the reaction of anilines with chloranil can proceed through the formation of an outer π-complex and an inner σ-complex to eventually yield substitution products. rsc.org Spectroscopic studies, often in combination with computational methods like Density Functional Theory (DFT), are used to characterize the geometry, binding energies, and electronic transitions of these charge-transfer complexes. acs.org

Spectroscopic Characterization and Computational Analysis of 2,5 Dichloro N Ethylaniline and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic techniques provide invaluable insights into the molecular structure, bonding, and electronic nature of complex organic compounds like 2,5-dichloro-N-ethylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Aniline (B41778) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. In aniline derivatives, both ¹H and ¹³C NMR provide key information about the substitution pattern on the aromatic ring and the nature of the substituents.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the N-ethyl group. The aromatic region would typically display three proton signals, with their chemical shifts and coupling constants being influenced by the positions of the two chlorine atoms and the N-ethylamino group. The ethyl group would present as a quartet for the methylene (-CH₂) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.

The ¹³C NMR spectrum provides information on each unique carbon environment. For 2,5-dichloroaniline (B50420), distinct signals are observed for the six aromatic carbons, with the carbons directly bonded to chlorine atoms showing significant downfield shifts. chemicalbook.com The introduction of an N-ethyl group would further modify these shifts and introduce two new signals for the ethyl carbons. Computational methods, such as Density Functional Theory (DFT), have been successfully used to predict the isotropic chemical shifts for related molecules like 2,4-dichloroaniline, showing good agreement with experimental data. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 6.5 - 7.3 | |

| -NH-CH₂ -CH₃ | ~3.2 (quartet) | ~38 |

| -NH-CH₂-CH₃ | ~1.2 (triplet) | ~14 |

| Aromatic C-N | ~146 | |

| Aromatic C-Cl | ~133, ~118 | |

| Aromatic C-H | ~129, ~117, ~115 |

Note: These are estimated values based on typical shifts for substituted anilines and may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint, allowing for the identification of functional groups and providing structural information.

For chloro-substituted anilines like 2,5-dichloroaniline, detailed vibrational analyses have been performed using both experimental spectroscopy and DFT calculations. researchgate.net Key vibrational modes include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region in the IR spectrum for the parent aniline. For a secondary amine like this compound, a single, less intense N-H stretch is expected in this region.

C-H aromatic stretching: Found just above 3000 cm⁻¹.

C-H aliphatic stretching: The N-ethyl group will give rise to symmetric and asymmetric C-H stretching vibrations between 2850 and 3000 cm⁻¹.

C=C aromatic ring stretching: Strong bands typically appear in the 1400-1600 cm⁻¹ region.

C-N stretching: This vibration, often coupled with other modes, is usually found in the 1250-1350 cm⁻¹ range. researchgate.net

C-Cl stretching: Strong absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum. jasco-global.com For instance, the aromatic C-C stretching vibrations often produce strong signals in the Raman spectrum. researchgate.net The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework.

Table 2: Key Vibrational Frequencies for Dichloroaniline Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

UV-Visible Absorption Spectroscopy for Electronic Transitions and Charge Transfer Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. In aromatic compounds like aniline derivatives, the primary absorptions are due to π → π* transitions within the benzene (B151609) ring.

The spectrum of aniline exhibits characteristic absorption bands that are sensitive to substitution. nih.gov The introduction of substituents can cause a shift in the absorption maximum (λ_max) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).

For 2,5-dichloroaniline, the UV absorption spectrum is well-documented. researchgate.net The chlorine atoms, while being electron-withdrawing via induction, can also donate lone-pair electrons into the ring, influencing the electronic transitions. The addition of an N-ethyl group introduces an auxochrome—a group that doesn't absorb significantly on its own but modifies the absorption of the chromophore. The electron-donating nature of the alkyl group on the nitrogen atom is expected to cause a bathochromic shift in the λ_max compared to 2,5-dichloroaniline, as it facilitates charge transfer from the nitrogen atom to the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be a key feature. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks. A molecule with two chlorine atoms will exhibit a characteristic pattern of three peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.

The fragmentation of the molecular ion is predictable based on the structure. Common fragmentation pathways for N-alkylanilines include:

Alpha-cleavage: This is a dominant fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this would involve the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a stable, resonance-delocalized cation at [M-15]⁺. This is often the base peak in the spectrum.

Loss of the entire alkyl group: The loss of an ethyl radical (•CH₂CH₃) could also occur, leading to a fragment at [M-29]⁺.

Loss of HCl: Elimination of a chlorine atom along with a hydrogen atom is another possible fragmentation pathway for chlorinated aromatic compounds.

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly those based on quantum mechanics, have become indispensable for complementing experimental data and providing deeper insights into molecular properties.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties with high accuracy. For substituted anilines, DFT calculations are routinely used to:

Optimize Molecular Geometry: DFT can determine the most stable three-dimensional structure of a molecule, predicting bond lengths, bond angles, and dihedral angles. For instance, calculations on a derivative of 2,4-dichloroaniline showed good agreement between computed geometric parameters and experimental X-ray diffraction data. nih.gov

Predict Vibrational Spectra: A key application of DFT is the calculation of vibrational frequencies. These theoretical frequencies for IR and Raman spectra can be used to assign the experimental bands to specific molecular vibrations, as has been demonstrated for 2,5-dichloroaniline. researchgate.net

Simulate Electronic Properties: DFT is used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important parameter for studying molecular reactivity and electronic transitions, which are relevant to UV-Visible spectroscopy.

Calculate NMR Spectra: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, which aids in the interpretation and assignment of complex experimental spectra. nih.gov

These computational studies provide a theoretical framework that enhances the interpretation of experimental spectroscopic data, leading to a comprehensive understanding of the structure and properties of this compound.

Applications in Advanced Organic Synthesis and Material Science

2,5-Dichloro-N-ethylaniline as an Intermediate in Fine Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of a variety of fine chemicals. Its structural features, including the dichlorinated benzene (B151609) ring and the N-ethyl group, make it a versatile building block for creating more complex molecules with specific desired properties. While direct research on this compound is limited in some areas, its applications can be understood through the well-documented use of its close analogs, such as 2,5-dichloroaniline (B50420) and 2,5-dichloro-N-methylaniline, in various fields of chemical synthesis.

Substituted anilines are fundamental precursors in the manufacturing of a wide array of dyes and pigments. 2,5-Dichloroaniline is a known intermediate in the synthesis of dyestuffs and pigments chemicalbook.com. For instance, it is a precursor to Pigment Yellow 10, a compound used in applications like yellow road markings in the United States wikipedia.org.

The synthesis of many of these colorants, particularly azo dyes, involves a two-step process: diazotization followed by a coupling reaction unb.canih.govpsiberg.com. In this process, an aromatic amine is converted into a diazonium salt, which then acts as an electrophile and reacts with a coupling component, typically an electron-rich species like a phenol or another aniline (B41778) derivative nih.gov. The presence of chloro-substituents on the aniline ring can influence the final color and properties of the dye.

Aromatic amines with halogen substituents, such as 2,5-dichloro-N-methylaniline, are recognized as starting materials for the synthesis of various dyes smolecule.com. The specific substituents on the aromatic ring and the nitrogen atom play a crucial role in determining the ultimate characteristics of the resulting dye smolecule.com.

Table 1: Examples of Dyes and Pigments Synthesized from Anilines

| Precursor | Resulting Dye/Pigment | Key Reaction |

| 2,5-Dichloroaniline | Pigment Yellow 10 | Diazotization and coupling |

| Aniline-2-sulfonic acid | Azo dyes | Diazotization and coupling with a naphthol derivative unb.ca |

| p-Nitroaniline | Azo dyes | Diazotization and coupling with various aromatic compounds wpmucdn.com |

| Aniline | Phenyl Azo-β-naphthol (red dye) | Diazotization and coupling with β-naphthol psiberg.com |

The aniline scaffold is a common structural motif in many pharmaceutical compounds. Halogenated anilines, in particular, are important intermediates in the synthesis of various biologically active molecules. For example, 2,5-dichloro-N-methylaniline is identified as an important intermediate in the synthesis of pharmaceuticals smolecule.com.

Furthermore, 2,5-dichloroaniline serves as a foundational element in the creation of thiazolidinones, a class of heterocyclic compounds with a wide range of pharmacological activities wisdomlib.org. This highlights the role of the 2,5-dichloroaniline core in building molecules with potential therapeutic applications.

In the field of agrochemistry, substituted anilines are crucial for the development of herbicides and other pesticides. 2,5-Dichloroaniline is a known intermediate in the synthesis of pesticides chemicalbook.com. Specifically, it is a precursor to the herbicide dicamba chemicalbook.com. The use of pesticides is a significant factor in modern agriculture for protecting crops from weeds, insects, and fungal diseases, thereby preventing yield reduction nih.gov.

The development of new pesticide derivatives often involves the modification of existing chemical structures to enhance efficacy, selectivity, or environmental biodegradability. The unique substitution pattern of this compound makes it a candidate for the synthesis of novel agrochemicals.

Utilization in Polymer Chemistry and Conducting Materials

In addition to its role in fine chemical synthesis, this compound and its derivatives have applications in the field of polymer chemistry, particularly in the development of conducting polymers and materials with tailored optical properties.

Polyaniline and its derivatives are a class of conducting polymers that have attracted significant research interest due to their unique electronic properties, environmental stability, and ease of synthesis researchgate.net. Poly(N-ethylaniline) (PNETA) is a derivative of polyaniline that can be synthesized through the polymerization of N-ethylaniline researchgate.netresearchgate.net. The substitution on the nitrogen atom can enhance the solubility of the polymer in common organic solvents, which is a significant advantage for processability researchgate.net.

The properties of polyaniline can be further tuned by creating copolymers with substituted anilines. For example, 2,5-dichloroaniline can undergo chemical copolymerization with aniline to form poly(2,5-dichloroaniline-co-aniline) sigmaaldrich.com. The incorporation of halogenated monomers can influence the electronic and morphological properties of the resulting copolymer. The copolymerization of aniline with N-ethylaniline has also been studied, and the composition of the final copolymer can be controlled by the initial monomer feeding ratio escholarship.org.

Table 2: Polymerization of Aniline and its Derivatives

| Monomer(s) | Polymer/Copolymer | Polymerization Method | Key Feature |

| N-ethylaniline | Poly(N-ethylaniline) (PNETA) | Aqueous polymerization using an oxidant like ammonium persulfate researchgate.net | Improved solubility in organic solvents researchgate.net |

| Aniline and N-ethylaniline | Poly(aniline-co-N-ethylaniline) | Chemical oxidation in an acidic medium escholarship.org | Tunable properties based on monomer ratio escholarship.org |

| Aniline and 2,5-dichloroaniline | Poly(2,5-dichloroaniline-co-aniline) | Chemical copolymerization using an oxidizing agent sigmaaldrich.com | Altered electronic and structural properties |

| Aniline and m-chloroaniline | Poly(aniline-co-m-chloroaniline) | Chemical oxidation in HCl medium conicet.gov.ar | Incorporation of additional chlorine substituents conicet.gov.ar |

The refractive index is a critical optical property for materials used in various applications, including lenses, optical coatings, and waveguides. There are two primary strategies for modifying the refractive index of polymers: the chemical synthesis of new polymers with high refractive index monomers, and the doping of a polymer matrix with molecules that possess a high refractive index spie.org.

Organic dopants that are electron-rich and easily polarizable, particularly those with aromatic moieties, can be dissolved in a polymer to create a guest-host system with a tunable refractive index spie.org. The refractive index of the resulting material often varies linearly with the concentration of the dopant spie.org. This compound, with its aromatic ring and halogen substituents, possesses structural features that are desirable for a high refractive index dopant. The principle of using substituted anilines for this purpose has been demonstrated with 2,5-Dimethyl Aniline, where its nonlinear refractive index was measured in a chloroform solution researchgate.net.

The incorporation of such molecules into polymer films can lead to materials with tailored optical properties for specific technological applications. For instance, polymers with high refractive indices are used in the fabrication of contact lenses and other optical devices crimsonpublishers.com.

Development of Biologically Active Compounds and Drug Discovery

The structural motifs present in this compound make it a candidate for inclusion in synthetic pathways aimed at producing biologically active molecules. Its applications are particularly noted in the exploration of antiviral agents and the synthesis of heterocyclic systems, which are foundational to many pharmaceutical compounds.

The sulfonamide functional group is a key component in a wide array of therapeutic agents. Research into novel antiviral drugs has explored aryl sulfonamide derivatives for their potential to inhibit viral replication.

In a notable study, a tertiary aryl sulfonamide identified as 2,5-dichloro-N-ethyl-N-(o-tolyl)-benzenesulfonamide was found to be an inhibitor of the influenza A virus. nih.gov This compound demonstrated potent antiviral activity against a diverse range of influenza strains, including H1N1, H5N1, and H3N2, by targeting the viral hemagglutinin (HA) protein and preventing the virus from entering host cells. nih.gov The general synthetic route to such N-alkyl-N-aryl-sulfonamides involves the reaction of a substituted aniline with an aryl sulfonyl chloride. nih.gov While the specific antiviral compound contains the "2,5-dichloro" and "N-ethyl" components, the documented synthesis does not utilize this compound as a direct precursor. Instead, the synthesis would typically involve reacting N-ethyl-o-toluidine with 2,5-dichlorobenzenesulfonyl chloride. Nonetheless, the efficacy of this and other related sulfonamide structures in antiviral research underscores the pharmaceutical importance of the 2,5-dichloroaniline scaffold. nih.govmdpi.com

Table 1: Antiviral Target and Spectrum of a Related Aryl Sulfonamide

| Compound Class | Specific Example | Viral Target | Spectrum of Activity |

| Tertiary Aryl Sulfonamide | 2,5-dichloro-N-ethyl-N-(o-tolyl)-benzenesulfonamide | Hemagglutinin (HA) Protein | Influenza A viruses (H1N1, H5N1, H3N2) nih.gov |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in medicinal chemistry. nih.govmdpi.com Aniline and its derivatives are common starting materials for building these complex structures.

The parent compound, 2,5-dichloroaniline, is utilized as a foundational element in the synthesis of thiazolidinones, a class of heterocyclic compounds. wisdomlib.org Thiazolidinones are recognized for a wide range of pharmacological activities. Given this precedent, this compound represents a logical extension for creating novel, substituted heterocyclic systems. The presence of the N-ethyl group offers a point of structural variation that can be exploited to modify the physicochemical and biological properties of the resulting heterocyclic molecules. While specific research detailing the use of this compound for this purpose is emerging, the established reactivity of its parent amine highlights a promising area for future exploration in drug discovery. wisdomlib.org

Emerging Applications in Novel Chemical Systems

Beyond pharmaceuticals, this compound is finding applications in material science, particularly in the development of advanced polymers. Its dichlorinated structure can impart unique electronic and physical properties to polymeric materials.

The compound is identified as a valuable intermediate in the production of specialty polymers and resins, contributing to materials with enhanced durability and chemical resistance. chemimpex.com This utility stems from the reactivity of the aniline functional group, which allows it to be incorporated into polymer chains.

Furthermore, the parent compound, 2,5-dichloroaniline, is known to undergo chemical copolymerization with aniline to form poly(2,5-dichloroaniline-co-aniline). sigmaaldrich.com This demonstrates the capacity of the 2,5-dichloroaniline structure to be used in creating conductive polymers. Polyaniline and its derivatives are well-known for their electrical conductivity and environmental stability. escholarship.org By analogy, this compound could be used as a monomer or co-monomer to synthesize novel polymers. The introduction of chlorine atoms and an N-ethyl group onto the polymer backbone would be expected to modify key properties such as solubility, processability, and conductivity, opening avenues for new electronic and optical materials. researchgate.netias.ac.in

Table 2: Potential Impact of this compound on Polymer Properties

| Monomer | Resulting Polymer System | Potential Property Modifications |

| Aniline | Polyaniline | Baseline conductivity and stability escholarship.org |

| 2,5-Dichloroaniline | Poly(2,5-dichloroaniline) | Altered electronic properties due to chlorine atoms sigmaaldrich.com |

| N-Ethylaniline | Poly(N-ethylaniline) | Improved solubility and processability escholarship.orgresearchgate.net |

| This compound | Poly(this compound) | A combination of modified electronic properties and enhanced solubility chemimpex.com |

Toxicological Considerations and Safety Protocols in Handling 2,5 Dichloro N Ethylaniline

Acute and Chronic Toxicity Profiles in Aniline (B41778) Derivatives

Aniline and its derivatives are recognized for their systemic toxicity, with the primary routes of exposure being inhalation, skin absorption, and ingestion. oxfordlabfinechem.comilo.org

Acute Toxicity:

In vitro studies comparing the cytotoxicity of dichloroaniline isomers in liver and kidney slices found that all isomers, including 2,5-dichloroaniline (B50420), inhibited gluconeogenesis in renal cortical slices at a concentration of 0.5 mM. nih.gov This suggests a potential for kidney toxicity following acute exposure.

Chronic Toxicity:

Information on the chronic toxicity of 2,5-dichloro-N-ethylaniline is limited. However, repeated or prolonged exposure to aniline derivatives can lead to more persistent health issues. Chronic exposure to anilines may cause damage to the blood, liver, and kidneys. industrialchemicals.gov.au Repeated contact may also lead to skin sensitization. ilo.orgilo.org Studies on 1,4-dichlorobenzene, a related compound, have shown that chronic exposure can lead to malaise, nausea, and hepatic manifestations. ca.gov Given the structural similarities, it is prudent to assume that long-term exposure to this compound could result in similar target organ damage.

Interactive Data Table: Acute Toxicity of Dichloroaniline Isomers

| Compound | Test Species | Route | LD50 Value | Reference |

| 2,3-Dichloroaniline (B127971) | Rat | Oral | 940 mg/kg bw | industrialchemicals.gov.au |

| 3,4-Dichloroaniline | Mouse (male) | Oral | 510 mg/kg bw | industrialchemicals.gov.au |

| 3,4-Dichloroaniline | Mouse (female) | Oral | 470 mg/kg bw | industrialchemicals.gov.au |

Mechanistic Studies of Toxicity (e.g., Methemoglobinemia, Liver Effects)

Methemoglobinemia:

The primary mechanism of toxicity for aniline and its derivatives is the induction of methemoglobinemia. longdom.org This process involves the oxidation of the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin, which is incapable of binding and transporting oxygen. indexcopernicus.com While aniline itself can induce methemoglobin formation, its metabolites, particularly N-hydroxy derivatives, are often more potent in this regard. longdom.orgnih.gov The metabolic activation of anilines to these reactive metabolites typically occurs in the liver. longdom.org These metabolites can then enter the bloodstream and induce oxidative stress within red blood cells, leading to the formation of methemoglobin. nih.gov This process can overwhelm the body's natural reducing systems, such as the NADH-cytochrome b5 reductase pathway, resulting in an accumulation of methemoglobin and the clinical signs of methemoglobinemia. tldrpharmacy.com

Studies on 3,5-dichloroaniline (B42879) have shown that its N-hydroxy metabolite is a more potent inducer of hemoglobin oxidation than the parent compound. nih.gov It is highly probable that this compound follows a similar metabolic pathway, leading to the formation of reactive metabolites that drive methemoglobin production.

Liver Effects:

The liver is a primary target organ for the toxicity of many xenobiotics, including aniline derivatives. medscape.com In vitro studies using liver slices have demonstrated the hepatotoxic potential of dichloroaniline isomers. nih.gov For 2,5-dichloroaniline, exposure to a concentration of 2 mM resulted in diminished pyruvate-directed gluconeogenesis in hepatic slices, indicating a disruption of normal liver cell function. nih.gov While the precise mechanisms of liver injury by this compound have not been elucidated, it is likely to involve the formation of reactive metabolites during hepatic metabolism, which can lead to oxidative stress, cellular damage, and inflammation. mdpi.com

Carcinogenicity Assessment and Related Analogues

There is no specific carcinogenicity data available for this compound. However, the carcinogenic potential of other aniline derivatives raises concerns. The International Agency for Research on Cancer (IARC) has classified aniline as "Probably carcinogenic to humans" (Group 2A). worksafebc.com Furthermore, a related compound, 4-chloroaniline, is classified as a Category 1B carcinogen, meaning it may cause cancer. industrialchemicals.gov.au

The carcinogenic mechanism for some anilines is thought to be non-genotoxic and related to the induction of methemoglobinemia and subsequent splenotoxicity. industrialchemicals.gov.au Chronic methemoglobinemia can lead to increased red blood cell turnover and splenic congestion, which in rats, has been associated with the development of sarcomas in the spleen. industrialchemicals.gov.au While the carcinogenic potential of dichloroanilines is not fully established, the structural alerts and the known carcinogenicity of other anilines warrant a cautious approach. industrialchemicals.gov.au

Interactive Data Table: Carcinogenicity Classification of Related Anilines

| Compound | Classification Agency | Carcinogenicity Classification | Reference |

| Aniline | IARC | Group 2A (Probably carcinogenic to humans) | worksafebc.com |

| 4-Chloroaniline | HCIS | Category 1B (May cause cancer) | industrialchemicals.gov.au |

Regulatory Guidelines and Exposure Limits

Specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies. In the absence of specific limits, it is prudent to adhere to the guidelines for aniline and its homologs.

The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for aniline at 5 ppm (19 mg/m³) as an 8-hour time-weighted average (TWA), with a skin notation indicating the potential for significant absorption through the skin. cdc.govcdc.gov The American Conference of Governmental Industrial Hygienists (ACGIH) has a lower Threshold Limit Value (TLV) of 2 ppm (7.6 mg/m³) as an 8-hour TWA, also with a skin notation. cdc.gov The National Institute for Occupational Safety and Health (NIOSH) considers aniline a potential occupational carcinogen and recommends that exposure be limited to the lowest feasible concentration. cdc.govnj.gov

Given the toxicity of dichloroanilines, it is recommended to maintain workplace exposures to this compound well below the established limits for aniline.

Interactive Data Table: Occupational Exposure Limits for Aniline

| Organization | Exposure Limit (8-hour TWA) | Skin Notation | Carcinogen Classification | Reference |

| OSHA | 5 ppm (19 mg/m³) | Yes | - | cdc.govcdc.gov |

| ACGIH | 2 ppm (7.6 mg/m³) | Yes | A3 (Confirmed animal carcinogen with unknown relevance to humans) | cdc.gov |

| NIOSH | Lowest Feasible Concentration | Yes | Potential Occupational Carcinogen | cdc.govnj.gov |

Safe Handling, Storage, and Disposal Protocols

Given the toxic nature of this compound, strict adherence to safe handling, storage, and disposal protocols is essential to minimize exposure and protect human health and the environment.

Handling:

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. fujifilm.com

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes:

Gloves: Chemical-resistant gloves. fujifilm.com

Eye Protection: Chemical safety goggles or a face shield. fujifilm.com

Respiratory Protection: For operations that may generate dusts or aerosols, a NIOSH-approved respirator with organic vapor cartridges should be used. fujifilm.com

Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact. fujifilm.com

Hygiene: Avoid breathing dust or vapors. fujifilm.com Avoid contact with eyes, skin, and clothing. fujifilm.com Wash hands thoroughly after handling. fujifilm.com Do not eat, drink, or smoke in areas where the chemical is handled. fujifilm.com

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area. fujifilm.com

Keep away from incompatible materials such as strong oxidizing agents and acids. oxfordlabfinechem.com

The storage area should be clearly marked, and access should be restricted to authorized personnel.

Disposal:

this compound and its containers must be disposed of as hazardous waste. oxfordlabfinechem.com

Disposal should be carried out by a licensed professional waste disposal service. oxfordlabfinechem.com

Do not allow the chemical to enter drains or the environment. oxfordlabfinechem.com

Q & A

Q. What are the standard synthetic routes for preparing 2,5-dichloro-N-ethylaniline, and how can reaction conditions be optimized for academic research?

Methodological Answer: The synthesis typically involves alkylation of 2,5-dichloroaniline using ethylating agents (e.g., ethyl bromide or diethyl sulfate) under basic conditions. Key steps include:

- Substrate Preparation : Start with 2,5-dichloroaniline (CAS 95-82-9, purity ≥98%) as the precursor .

- Alkylation : Use NaH or K₂CO₃ as a base in anhydrous DMF or THF at 60–80°C for 6–12 hours. Monitor progress via TLC (silica gel, hexane/ethyl acetate 8:2).

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate the product.

- Optimization : Adjust solvent polarity, temperature, and stoichiometry to minimize byproducts like diethylated derivatives. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most effective for characterizing this compound in academic settings?

Methodological Answer: A multi-technique approach is critical:

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR (CDCl₃) to identify ethyl group integration (δ ~1.2–1.4 ppm for CH₃, δ ~3.3–3.6 ppm for CH₂) and aromatic proton splitting patterns .

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion [M+H]⁺ at m/z 204.0 (C₈H₉Cl₂N).

- Purity Assessment :

- HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against certified standards .

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) to resolve molecular geometry and intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data and computational models for this compound?

Methodological Answer: Discrepancies often arise from conformational flexibility or solvent effects. Steps to address this include:

- Experimental Validation :

- Re-examine sample purity via HPLC and NMR to rule out impurities .

- Perform variable-temperature NMR to detect dynamic processes (e.g., rotation of the ethyl group).

- Computational Refinement :

Q. What strategies are recommended for studying supramolecular interactions of this compound in crystal engineering?

Methodological Answer: Focus on non-covalent interactions using crystallographic and computational tools:

- Crystal Packing Analysis :

- Synthon Design :

- Compare with analogs (e.g., N-ethyl-2,4-dimethylaniline hydrochloride) to assess how substituents influence packing motifs .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing Cl groups and ethyl donor moiety create a unique electronic profile:

- Substituent Effects :

- Experimental Validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.